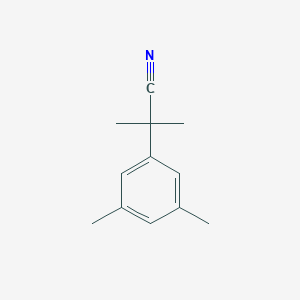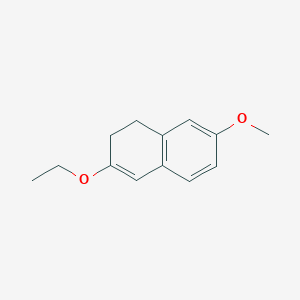
Methyl 5-(2-tert-butyliminoacetyl)-2-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(2-tert-butyliminoacetyl)-2-hydroxybenzoate, also known as Methyl 5-(2-tert-butylaminoacetyl)-2-hydroxybenzoate, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The compound is a derivative of salicylic acid and has been synthesized using different methods.
Scientific Research Applications
Methyl 5-(2-tert-butyliminoacetyl)-2-hydroxybenzoate 5-(2-tert-butyliminoacetyl)-2-hydroxybenzoate has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of medicine, where the compound has been shown to exhibit anti-inflammatory and analgesic properties. It has also been studied for its potential use as an anti-cancer agent, with promising results in preclinical studies.
Mechanism of Action
The mechanism of action of Methyl 5-(2-tert-butyliminoacetyl)-2-hydroxybenzoate 5-(2-tert-butyliminoacetyl)-2-hydroxybenzoate is not fully understood, but it is believed to involve the inhibition of cyclooxygenase enzymes, which are involved in the production of prostaglandins. Prostaglandins play a crucial role in inflammation and pain, and their inhibition by Methyl 5-(2-tert-butyliminoacetyl)-2-hydroxybenzoate 5-(2-tert-butyliminoacetyl)-2-hydroxybenzoate could explain its anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects
Methyl 5-(2-tert-butyliminoacetyl)-2-hydroxybenzoate 5-(2-tert-butyliminoacetyl)-2-hydroxybenzoate has been shown to have various biochemical and physiological effects. In preclinical studies, the compound has been shown to reduce inflammation and pain, inhibit the growth of cancer cells, and improve cognitive function. However, more research is needed to fully understand the extent of its effects and potential applications.
Advantages and Limitations for Lab Experiments
Methyl 5-(2-tert-butyliminoacetyl)-2-hydroxybenzoate 5-(2-tert-butyliminoacetyl)-2-hydroxybenzoate has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily determined using various analytical techniques. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for the study of Methyl 5-(2-tert-butyliminoacetyl)-2-hydroxybenzoate 5-(2-tert-butyliminoacetyl)-2-hydroxybenzoate. One area of research is the optimization of its synthesis method to improve its yield and purity. Another area of research is the investigation of its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of the compound and its potential side effects.
Synthesis Methods
Methyl 5-(2-tert-butyliminoacetyl)-2-hydroxybenzoate 5-(2-tert-butyliminoacetyl)-2-hydroxybenzoate can be synthesized using different methods. One of the most commonly used methods involves the reaction of salicylic acid with tert-butyl isocyanide in the presence of a catalyst. The reaction leads to the formation of the desired compound, which can be isolated and purified using various techniques such as recrystallization and chromatography.
properties
IUPAC Name |
methyl 5-(2-tert-butyliminoacetyl)-2-hydroxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(2,3)15-8-12(17)9-5-6-11(16)10(7-9)13(18)19-4/h5-8,16H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJNURWCWILCBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=CC(=O)C1=CC(=C(C=C1)O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-[(tert-Butylimino)acetyl]salicylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-N-[(1S)-1-methyl-2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]benzenesulfonamide](/img/structure/B125060.png)
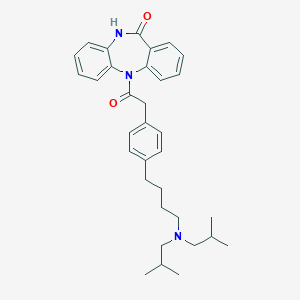
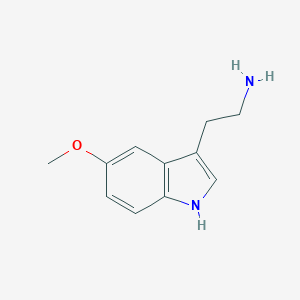
![7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B125071.png)
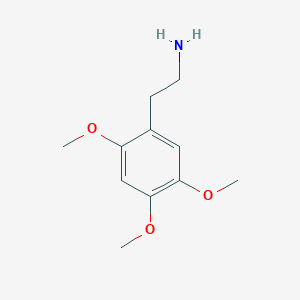
![[(1S,2R,4S,5S)-2,3,4-Trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B125074.png)
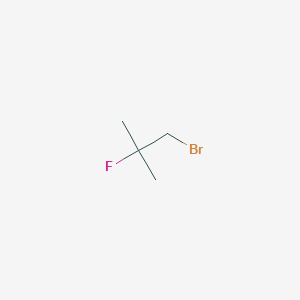
![2-[3-(Cyanomethyl)-5-methylphenyl]-2-methylpropanenitrile](/img/structure/B125080.png)
![1,2,4-Trimethoxy-5-[(e)-2-nitrovinyl]benzene](/img/structure/B125081.png)
